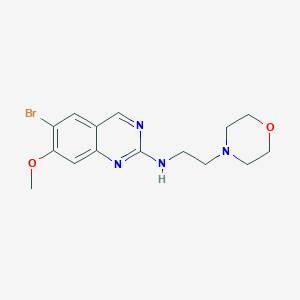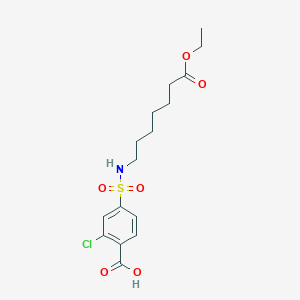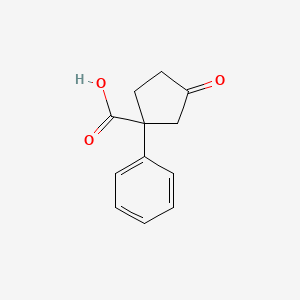![molecular formula C15H22N2O2 B13886742 N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide](/img/structure/B13886742.png)
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a piperidine ring
Métodos De Preparación
The synthesis of N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using suitable reagents.
Formylation: The final step involves the formylation of the phenyl ring to introduce the formamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications
Mecanismo De Acción
The mechanism of action of N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparación Con Compuestos Similares
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide can be compared with other similar compounds, such as:
N-[2-methoxy-5-methylphenyl]formamide: Lacks the piperidine ring, resulting in different chemical and biological properties.
N-[2-methoxy-4-(1-methylpiperidin-3-yl)phenyl]formamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
N-[2-methoxy-5-methyl-4-(1-piperidinyl)phenyl]formamide: Similar but without the methyl group on the piperidine ring, affecting its interactions and stability
Propiedades
Fórmula molecular |
C15H22N2O2 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-14(16-10-18)15(19-3)8-13(11)12-5-4-6-17(2)9-12/h7-8,10,12H,4-6,9H2,1-3H3,(H,16,18) |
Clave InChI |
YXDZVVYDZQNFHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C2CCCN(C2)C)OC)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate](/img/structure/B13886665.png)


![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)

![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)

![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)



![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
